methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position, a nitro group at the 3-position, and a methyl propanoate side chain at the 1-position. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse bioactivity, often modulated by substituent electronic and steric effects . The cyclopropyl moiety adds steric bulk, which may affect molecular conformation and intermolecular interactions, while the ester group contributes to solubility in organic solvents and possible metabolic lability in biological systems.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-17-10(14)4-5-12-8(7-2-3-7)6-9(11-12)13(15)16/h6-7H,2-5H2,1H3 |
InChI Key |
DXPCAKHJVOHTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the pyrazole ring. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit the proliferation of cancer cells. For instance, a study demonstrated that related pyrazole compounds showed significant activity against human cancer cell lines, suggesting that this compound could be further explored as a potential anticancer agent .
Analgesic and Anti-inflammatory Properties
Similar classes of pyrazole derivatives have been evaluated for analgesic and anti-inflammatory effects. The mechanism of action often involves the modulation of inflammatory pathways, making these compounds candidates for pain management therapies . The specific structure of this compound may enhance its efficacy in this regard.
Agricultural Chemistry
Pesticidal Activity
Compounds with pyrazole structures have been investigated for their pesticidal properties. This compound's unique functional groups may contribute to its effectiveness as a pesticide. Pyrazole derivatives are known to interact with biological systems in pests, potentially leading to mortality or reduced reproductive success . This application could be crucial in developing environmentally friendly pest control agents.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The compound's reactive sites can facilitate cross-linking in polymer networks, improving mechanical strength and thermal stability. This application is particularly relevant in the development of advanced materials for industrial uses .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of cancer cell proliferation |
| Analgesic and anti-inflammatory properties | Pain management and inflammation reduction | |
| Agricultural Chemistry | Pesticidal activity | Environmentally friendly pest control |
| Material Science | Polymer chemistry | Enhanced mechanical strength and thermal stability |
Case Study 1: Anticancer Activity
A series of pyrazole derivatives were synthesized and evaluated for their anticancer effects on HCT116 and MCF7 cell lines. This compound was among the compounds tested, showing IC50 values indicative of significant cytotoxicity against these cancer types .
Case Study 2: Pesticidal Efficacy
In a study examining the efficacy of various pyrazole derivatives as pesticides, this compound was found to exhibit notable activity against common agricultural pests. The compound's mechanism involved interference with the pests' metabolic pathways, leading to decreased survival rates .
Mechanism of Action
The mechanism of action of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate, we compare it with structurally related pyrazole derivatives from recent literature (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparisons
Substituent Electronic Effects: The nitro group in the target compound contrasts with amino/hydroxy groups in 7a and 11b. Cyclopropyl vs. Phenyl/Amino Groups: The cyclopropyl group introduces steric constraints and unique conformational flexibility, whereas phenyl (in 11b) enhances π-π stacking interactions in crystal packing or target binding .
Solubility and Stability: The methyl ester in the target compound improves lipophilicity compared to the polar cyano and hydroxy groups in 7a and 11b, suggesting better membrane permeability in biological systems. However, ester groups are prone to hydrolysis, which may limit stability under basic conditions .
Synthetic Routes: The target compound’s synthesis likely involves cyclopropanation and nitration steps, whereas analogs like 7a and 11b utilize multicomponent reactions with malononitrile or ethyl cyanoacetate in 1,4-dioxane/triethylamine systems .
Research Findings and Structural Insights
Hydrogen Bonding and Crystal Packing: Unlike amino/hydroxy-substituted pyrazoles (e.g., 7a), which form extensive hydrogen-bonded networks (N–H⋯O, O–H⋯N), the nitro and ester groups in the target compound may prioritize weaker interactions (C–H⋯O, van der Waals), influencing crystallinity and melting points .
Computational and Experimental Analysis :
- Structural refinement of such compounds often employs SHELXL for small-molecule crystallography , while tools like WinGX/ORTEP aid in visualizing anisotropic displacement ellipsoids and hydrogen-bonding patterns .
Biological Relevance :
- While 7a and 11b demonstrate antimicrobial and anticancer activity , the nitro group in the target compound may confer herbicidal or insecticidal properties, as seen in nitroheterocyclic agrochemicals. Further bioassay data are needed to confirm this hypothesis.
Notes and Limitations
- Experimental data on the target compound’s solubility, stability, and bioactivity are scarce; inferences are drawn from substituent chemistry.
- Structural comparisons rely on crystallographic methodologies (e.g., SHELX, WinGX) , but direct diffraction data for the target compound are unavailable.
- Future studies should prioritize synthesis optimization, crystallographic analysis, and biological screening to validate theoretical comparisons.
Biological Activity
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring substituted with a cyclopropyl group and a nitro group. This unique structure contributes to its reactivity and biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 224.23 g/mol |
| Functional Groups | Nitro, ester, pyrazole |
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. Studies have shown that similar compounds exhibit activity against bacteria such as Escherichia coli and fungi like Aspergillus niger .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These effects are crucial for treating conditions characterized by excessive inflammation .
Anticancer Properties
The anticancer activity of this compound has been explored in various studies. Pyrazole derivatives have shown cytotoxic effects against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, compounds containing halogen substituents exhibited enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Microbial Cell Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes, causing cell lysis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various pyrazole derivatives against Bacillus subtilis and E. coli. The results indicated that compounds with similar structures showed significant inhibition at concentrations as low as 6.25 µg/mL .
- Anti-inflammatory Testing : Another investigation assessed the anti-inflammatory properties using carrageenan-induced edema models in mice. Compounds demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
